REACTION_CXSMILES
|
[C:1]([NH2:5])(=[O:4])[C:2]#[CH:3].I[C:7]1[S:8][CH:9]=[CH:10][CH:11]=1>>[S:8]1[CH:9]=[CH:10][CH:11]=[C:7]1[C:3]#[C:2][C:1]([NH2:5])=[O:4]
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)N
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
IC=1SC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C#CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.29 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |